Structural Differentiation vs. 7-Chloro 4-Aminoquinolines
3,6-Dichloro-8-methylquinolin-4-amine (CAS: 1209434-94-5) differs structurally from the archetypal antimalarial chloroquine (7-chloro-4-aminoquinoline) in three critical positions: it contains two chlorine atoms at positions 3 and 6 (rather than one at position 7), a methyl group at position 8 (absent in chloroquine), and lacks the diethylaminopentylamino side chain characteristic of chloroquine. The 3,6-dichloro substitution motif is particularly significant because studies on 8-quinolinol derivatives have demonstrated that 3,6-dichloro-8-quinolinol is the most fungitoxic analog within its halogenated quinoline series, outperforming other halogenation patterns including monochloro and dibromo variants [1]. While direct comparative antimalarial data for this specific compound are not publicly available, the well-established structure-activity relationships for 4-aminoquinolines indicate that the 7-chloro group of chloroquine is critical for its antimalarial activity, and alternative substitution patterns can modulate potency and resistance profiles [2]. The 3,6-dichloro-8-methyl configuration represents a distinct pharmacophore that warrants evaluation in antimalarial screening programs targeting chloroquine-resistant strains.
| Evidence Dimension | Structural substitution pattern |
|---|---|
| Target Compound Data | 3,6-dichloro substitution with 8-methyl and 4-amino groups; molecular weight 227.09 g/mol |
| Comparator Or Baseline | Chloroquine: 7-chloro substitution with 4-amino and diethylaminopentylamino side chain; molecular weight 319.87 g/mol |
| Quantified Difference | Structural divergence at 3 substitution positions (C3, C6, C8); distinct halogenation pattern (3,6-dichloro vs. 7-chloro) |
| Conditions | Structural comparison based on IUPAC nomenclature and molecular formula data |
Why This Matters
The unique 3,6-dichloro substitution pattern has been associated with superior antifungal activity in related quinoline scaffolds, suggesting that this compound may offer distinct biological properties not achievable with standard 7-chloro 4-aminoquinolines.
- [1] Gershon, M., et al. Preparation and Fungitoxicity of 3,6-Dichloro- and 3,6-Dibromo-8-quinolinols. Reports that 3,6-dichloro-8-quinolinol is the most fungitoxic analogue in its class. View Source
- [2] O‘Neill, P. M., et al. 4-Aminoquinolines--Past, Present, and Future: A Chemical Perspective. Pharmacology & Therapeutics, 1998. Describes SAR for 4-aminoquinolines and the importance of the 7-chloro group. View Source
